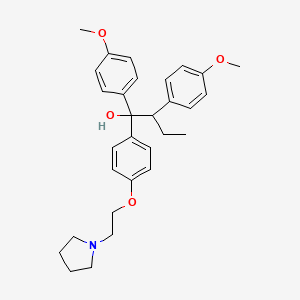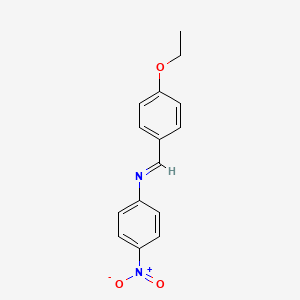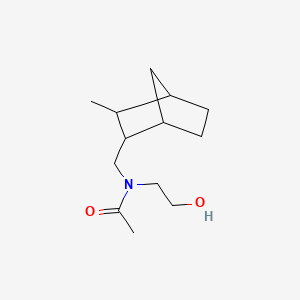
1-(2,5-Dibromophenyl)-2-phenyldiazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dibromophenyl)-2-phenyldiazene is an organic compound that belongs to the class of diazenes It is characterized by the presence of two bromine atoms attached to a phenyl ring and a diazene group linking it to another phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dibromophenyl)-2-phenyldiazene typically involves the diazotization of 2,5-dibromoaniline followed by a coupling reaction with benzene. The process can be summarized as follows:
Diazotization: 2,5-dibromoaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with benzene in the presence of a catalyst such as copper powder to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of reagents to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,5-Dibromophenyl)-2-phenyldiazene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The diazene group can be reduced to form hydrazine derivatives or oxidized to form azo compounds.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation and Reduction: Reducing agents like sodium borohydride (NaBH4) or oxidizing agents like potassium permanganate (KMnO4) are employed.
Coupling Reactions: Catalysts such as palladium on carbon (Pd/C) or copper powder are used.
Major Products Formed:
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.
Oxidation and Reduction: Products include hydrazine derivatives and azo compounds.
Coupling Reactions: Products include complex aromatic structures with extended conjugation.
Aplicaciones Científicas De Investigación
1-(2,5-Dibromophenyl)-2-phenyldiazene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Dibromophenyl)-2-phenyldiazene involves its interaction with molecular targets through its diazene group. The diazene group can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can disrupt cellular processes, leading to various biological effects.
Comparación Con Compuestos Similares
- 1-(2,4-Dibromophenyl)-2-phenyldiazene
- 1-(2,5-Dichlorophenyl)-2-phenyldiazene
- 1-(2,5-Difluorophenyl)-2-phenyldiazene
Comparison: 1-(2,5-Dibromophenyl)-2-phenyldiazene is unique due to the presence of bromine atoms, which impart distinct chemical reactivity compared to chlorine or fluorine derivatives. The bromine atoms make it more suitable for certain substitution reactions and influence its overall stability and reactivity.
Propiedades
Fórmula molecular |
C12H8Br2N2 |
|---|---|
Peso molecular |
340.01 g/mol |
Nombre IUPAC |
(2,5-dibromophenyl)-phenyldiazene |
InChI |
InChI=1S/C12H8Br2N2/c13-9-6-7-11(14)12(8-9)16-15-10-4-2-1-3-5-10/h1-8H |
Clave InChI |
QQKXXFISWWAQMI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=C(C=CC(=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[Carboxymethyl-[6-(2,5-dioxopyrrol-1-yl)hexyl]amino]acetic acid;4-methylbenzenesulfonate](/img/structure/B13737875.png)
![2-[2-(4-chlorophenoxy)acetyl]oxyethyl-diethylazanium;chloride](/img/structure/B13737886.png)
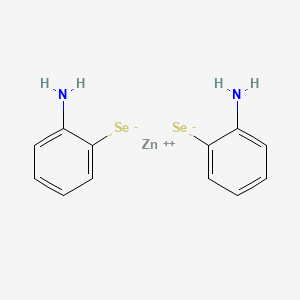
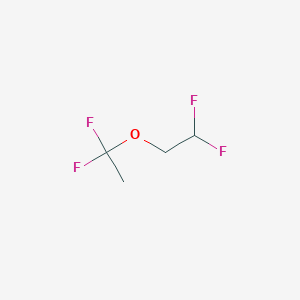

![2',4'-Difluoro-3-{[4-nitro-3-(trifluoromethyl)phenyl]carbamoyl}[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13737909.png)

![2-[2-(2-benzylsulfanylphenyl)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13737911.png)

